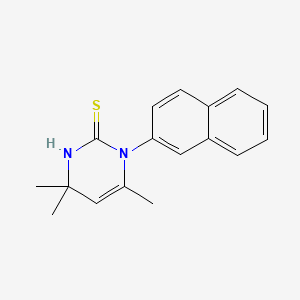

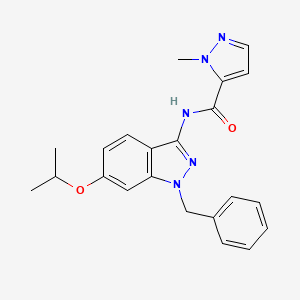

![molecular formula C16H28N4O B5550025 (3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole and pyrrolidinamine derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and potential applications in various fields. These compounds are known for their roles in drug discovery and development, where modifications to their molecular structures can lead to variations in their biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of pyrazole and pyrrolidinamine derivatives often involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved via condensation of amino pyrazoles with β-diketones under specific conditions, leading to the formation of heterocyclic compounds with potential pharmacological activities (Manetti et al., 2005).

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds to (3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine highlights their synthesis and characterization, exploring their potential applications in various fields. For instance, studies on pyrazolopyridine derivatives have shown significant antioxidant, antitumor, and antimicrobial activities, indicating their potential as therapeutic agents (El‐Borai et al., 2013). Additionally, pyrazolyl and pyridyl containing compounds have been studied for their use in catalytic activities and metal complex formations, suggesting applications in materials science and catalysis (Han et al., 2009).

Antimicrobial and Antitumor Activities

Research on pyrazole and pyridine derivatives has shown promising antimicrobial and antitumor properties. For example, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have shown significant isoxazoline and isoxazole formation through [3+2] cycloaddition, which could be explored for pharmaceutical applications (Rahmouni et al., 2014). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with high antibacterial activity, highlighting the potential for developing new antibacterial agents (Azab et al., 2013).

Corrosion Inhibition

Pyridine and pyrazole compounds have been investigated for their corrosion inhibition properties. A study on pyridine–pyrazole compounds as inhibitors for steel in acidic conditions demonstrated their effectiveness in reducing corrosion rates, which could be valuable for industrial applications in protecting metal surfaces (Bouklah et al., 2005).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been explored, showing the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research opens avenues for the development of polyfunctional heterocyclic systems, which are crucial in the synthesis of pharmaceuticals and agrochemicals (Fadda et al., 2012).

properties

IUPAC Name |

1-[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-3-(4-methylpyrazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O/c1-12(2)14-10-19(11-15(14)18(4)5)16(21)6-7-20-9-13(3)8-17-20/h8-9,12,14-15H,6-7,10-11H2,1-5H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJAKFXEEYAHGH-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCC(=O)N2CC(C(C2)N(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(N=C1)CCC(=O)N2C[C@@H]([C@H](C2)N(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

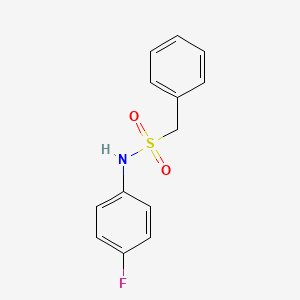

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

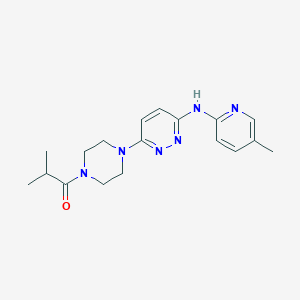

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

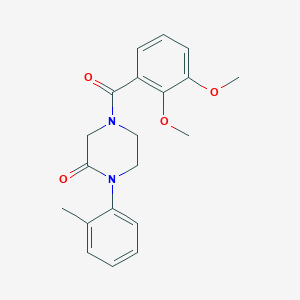

![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)

![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)